molecular formula C23H26N4OS B2623830 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 422531-85-9

2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2623830
CAS No.: 422531-85-9
M. Wt: 406.55
InChI Key: IAKWUAXJSMDERM-UHFFFAOYSA-N
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Description

2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a quinazoline core, a benzylamino group, a sulfanyl linkage, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide.

    Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of the quinazoline core with benzylamine under basic conditions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is introduced by reacting the benzylamino-quinazoline intermediate with a suitable thiol reagent.

    Attachment of the Piperidine Moiety: The final step involves the alkylation of the sulfanyl intermediate with 4-methylpiperidine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or the piperidine moiety, potentially altering the compound’s pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline core or the benzylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazoline derivatives or piperidine derivatives.

    Substitution: Various substituted quinazoline or benzylamino derivatives.

Scientific Research Applications

2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    Dichloroaniline: An aniline derivative with two chlorine atoms.

Uniqueness

2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is unique due to its combination of a quinazoline core, a benzylamino group, a sulfanyl linkage, and a piperidine moiety. This structural complexity provides it with distinct chemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-17-11-13-27(14-12-17)21(28)16-29-23-25-20-10-6-5-9-19(20)22(26-23)24-15-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKWUAXJSMDERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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